5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 851970-08-6
Cat. No.: VC6780966
Molecular Formula: C20H20FN5O2S
Molecular Weight: 413.47
* For research use only. Not for human or veterinary use.
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol - 851970-08-6](/images/structure/VC6780966.png)
Specification
CAS No. | 851970-08-6 |
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Molecular Formula | C20H20FN5O2S |
Molecular Weight | 413.47 |
IUPAC Name | 5-[[4-(2-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Standard InChI | InChI=1S/C20H20FN5O2S/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-7-4-12-28-16)25-10-8-24(9-11-25)15-6-3-2-5-14(15)21/h2-7,12,17,27H,8-11H2,1H3 |
Standard InChI Key | QFZYHUIMUQVDLH-UHFFFAOYSA-N |
SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F)O |
Introduction
Synthesis
The synthesis of this compound likely involves:
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Formation of the thiazolo[3,2-b]124triazole core: This step may use cyclization reactions involving thiosemicarbazides and α-haloketones.
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Substitution on the piperazine ring: Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution.
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Attachment of the furan moiety: Coupling reactions such as Mannich-type or alkylation processes may be employed to link the furan group to the central scaffold.
Spectroscopic techniques like NMR (proton and carbon), IR spectroscopy, and mass spectrometry are typically used to confirm the structure.
Biological Activity
Compounds with similar structural motifs have shown diverse biological activities due to their ability to interact with various biological targets.
Potential Activities:
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Anticancer Properties:
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Antimicrobial Activity:
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CNS Activity:
Comparative Analysis:
Applications
This compound holds promise for:
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Drug Development: A lead molecule for anticancer or antimicrobial therapies.
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Molecular Probes: Studying receptor-ligand interactions due to its diverse functional groups.
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Synthetic Chemistry: A precursor for designing novel heterocyclic derivatives.
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